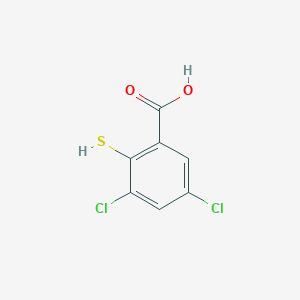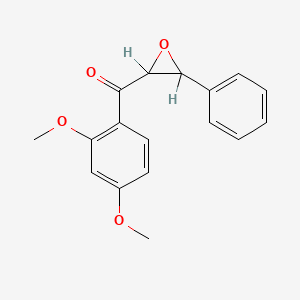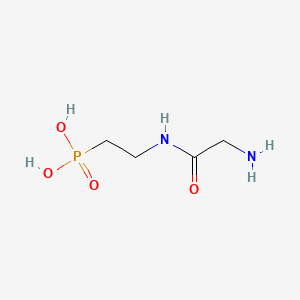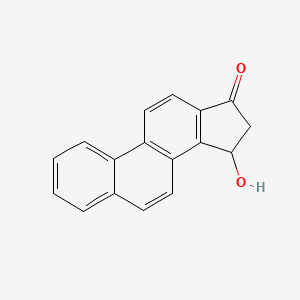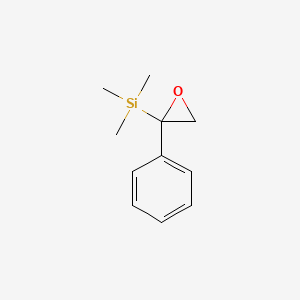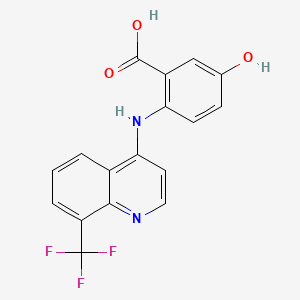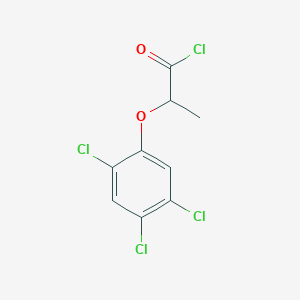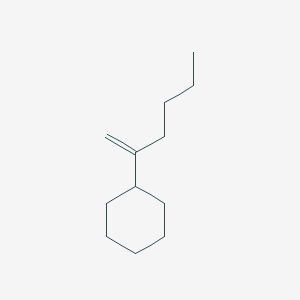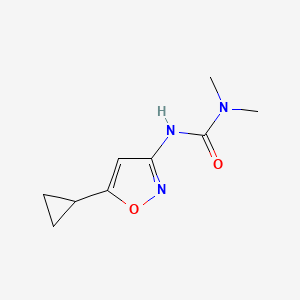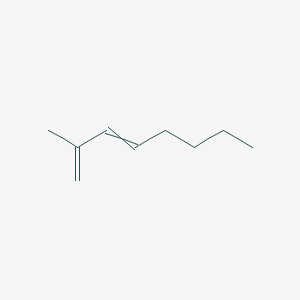
2-Methylocta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylocta-1,3-diene is an organic compound belonging to the class of conjugated dienes Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for delocalization of electrons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylocta-1,3-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of organohalides or the dehydration of alcohols. For instance, starting with an alkyl dihalide, dehydrohalogenation can be achieved using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the dehydration of alcohols using acid catalysts like sulfuric acid or phosphoric acid under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the pyrolysis of suitable precursors or the catalytic dehydrogenation of alkenes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylocta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form 1,2- and 1,4-addition products.
Oxidation: It can be oxidized using reagents like ozone (ozonolysis) to form carbonyl compounds.
Polymerization: It can undergo polymerization to form synthetic rubbers and other polymers.
Common Reagents and Conditions
Electrophilic Addition: Reagents like HBr or Br2, typically in a solvent such as dichloromethane, at varying temperatures to control the product distribution.
Oxidation: Ozone in a solvent like methanol, followed by reductive workup with zinc dust.
Major Products
Electrophilic Addition: 1,2- and 1,4-addition products, depending on the reaction conditions.
Oxidation: Aldehydes and ketones from ozonolysis.
Wissenschaftliche Forschungsanwendungen
2-Methylocta-1,3-diene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylocta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations during electrophilic addition . In biological systems, it may interact with enzymes and other molecular targets through its conjugated diene structure, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methylocta-1,3-diene can be compared to other conjugated dienes like isoprene (2-methylbuta-1,3-diene) and butadiene. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications . For instance:
Isoprene: Used extensively in the production of natural rubber and other polymers.
Butadiene: A key monomer in the production of synthetic rubber and plastics.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
53735-44-7 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
2-methylocta-1,3-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h7-8H,2,4-6H2,1,3H3 |
InChI-Schlüssel |
NSYRAUUZGRPOHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
